Propan-2-yl 2-(bromomethyl)prop-2-enoate

Description

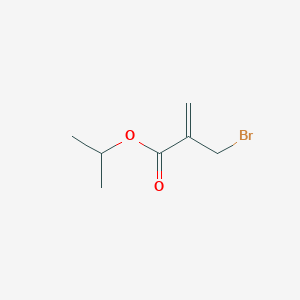

Propan-2-yl 2-(bromomethyl)prop-2-enoate is an α,β-unsaturated ester characterized by a bromomethyl substituent on the prop-2-enoate backbone and a propan-2-yl ester group. Its structure combines the reactivity of the α,β-unsaturated system (due to the conjugated double bond) with the electrophilic bromomethyl group, enabling diverse chemical transformations such as nucleophilic substitutions, cycloadditions, and polymerizations.

Properties

CAS No. |

188955-55-7 |

|---|---|

Molecular Formula |

C7H11BrO2 |

Molecular Weight |

207.06 g/mol |

IUPAC Name |

propan-2-yl 2-(bromomethyl)prop-2-enoate |

InChI |

InChI=1S/C7H11BrO2/c1-5(2)10-7(9)6(3)4-8/h5H,3-4H2,1-2H3 |

InChI Key |

SLOJILWLCXWQSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(=C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-(bromomethyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-(bromomethyl)prop-2-enoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(bromomethyl)prop-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in non-polar solvents like carbon tetrachloride are typical reagents.

Elimination: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF) are employed.

Major Products Formed

Substitution: Products include azides, thiocyanates, and ethers.

Addition: Products include dibromo compounds and bromoalkanes.

Elimination: Products include alkenes and hydrogen bromide.

Scientific Research Applications

Propan-2-yl 2-(bromomethyl)prop-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules through alkylation reactions, aiding in the study of enzyme mechanisms and protein functions.

Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

Industry: The compound is used in the production of specialty polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(bromomethyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The double bond in the prop-2-enoate moiety can participate in addition reactions, further expanding the compound’s utility in synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Propan-2-yl 2-(bromomethyl)prop-2-enoate with key analogues:

| Compound Name | Core Structure | Substituents | Key Features |

|---|---|---|---|

| This compound | Prop-2-enoate | Bromomethyl at C2, propan-2-yl ester | High electrophilicity at C3 (α,β-unsaturation); bromomethyl enables SN2 reactions |

| Propan-2-yl 2-(bromomethyl)benzoate | Benzoate | Bromomethyl at C2, propan-2-yl ester | Aromatic ring enhances stability; bromomethyl supports bioconjugation |

| Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate | Prop-2-enoate | Bromo at C2, 4-chlorophenyl at C3 | Halogenated aryl group increases lipophilicity and modulates biological activity |

| Methyl 2-(trifluoroacetamido)prop-2-enoate | Prop-2-enoate | Trifluoroacetamido at C2 | Electron-withdrawing group enhances stability and reactivity in peptide coupling |

| Methyl 3-bromo-2-phenylpropanoate | Propanoate | Bromo at C3, phenyl at C2 | Saturated backbone reduces electrophilicity; bromine position affects SN reactivity |

Reactivity and Selectivity

- Electrophilic Character: The α,β-unsaturated ester in this compound facilitates Michael additions and Diels-Alder reactions, unlike saturated analogues (e.g., propanoates) .

- Bromomethyl Group : Compared to chloromethyl or fluoromethyl substituents, the bromine atom’s larger size and polarizability enhance nucleophilic substitution rates, making it more reactive than its chloro/fluoro counterparts .

- Ester Group Influence : The propan-2-yl ester provides steric hindrance, slowing hydrolysis compared to methyl or ethyl esters, which is critical for drug delivery applications .

Stereochemical and Electronic Effects

- Stereochemistry: Unlike chiral analogues (e.g., Methyl(R)-2-amino-2-(4-bromophenyl)propanoate), the planar α,β-unsaturated system in this compound reduces stereochemical complexity but increases reactivity toward electrophiles .

- Electron-Withdrawing Effects: The bromomethyl group’s electron-withdrawing nature activates the double bond for nucleophilic attack, a feature absent in non-halogenated esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.